

# Application Note: Elucidating the MBX2329-Hemagglutinin Interaction Using NMR Spectroscopy

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## Compound of Interest

Compound Name: MBX2329

Cat. No.: B8136385

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## Introduction

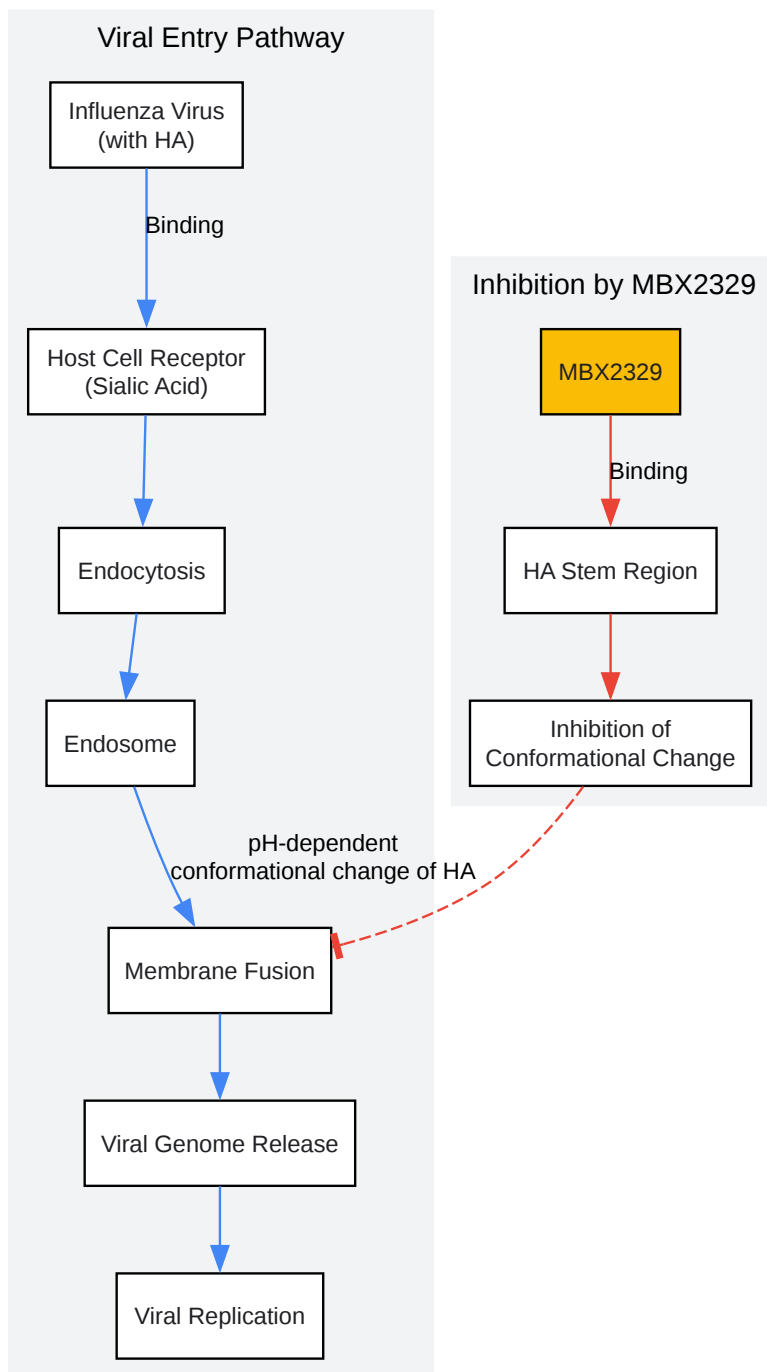
Influenza A virus remains a significant global health threat, necessitating the development of novel antiviral therapeutics. The viral surface glycoprotein, hemagglutinin (HA), is a prime target for antiviral drug development as it mediates the initial stages of viral entry into host cells. **MBX2329** is a small molecule inhibitor that has been identified as a potent entry inhibitor of a broad spectrum of influenza A viruses, including pandemic and highly pathogenic strains. [1][2][3] Mechanistic studies suggest that **MBX2329** binds to the stem region of the HA trimer, thereby inhibiting the conformational changes required for membrane fusion.[1][2]

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile biophysical technique for characterizing protein-ligand interactions at an atomic level. It allows for the determination of binding affinity, identification of the binding interface, and elucidation of conformational changes upon ligand binding. This application note provides detailed protocols for utilizing various NMR techniques, including WaterLOGSY (Water-Ligand Observed via Gradient Spectroscopy), Saturation Transfer Difference (STD) NMR, and Chemical Shift Perturbation (CSP) analysis, to study the interaction between **MBX2329** and influenza hemagglutinin.

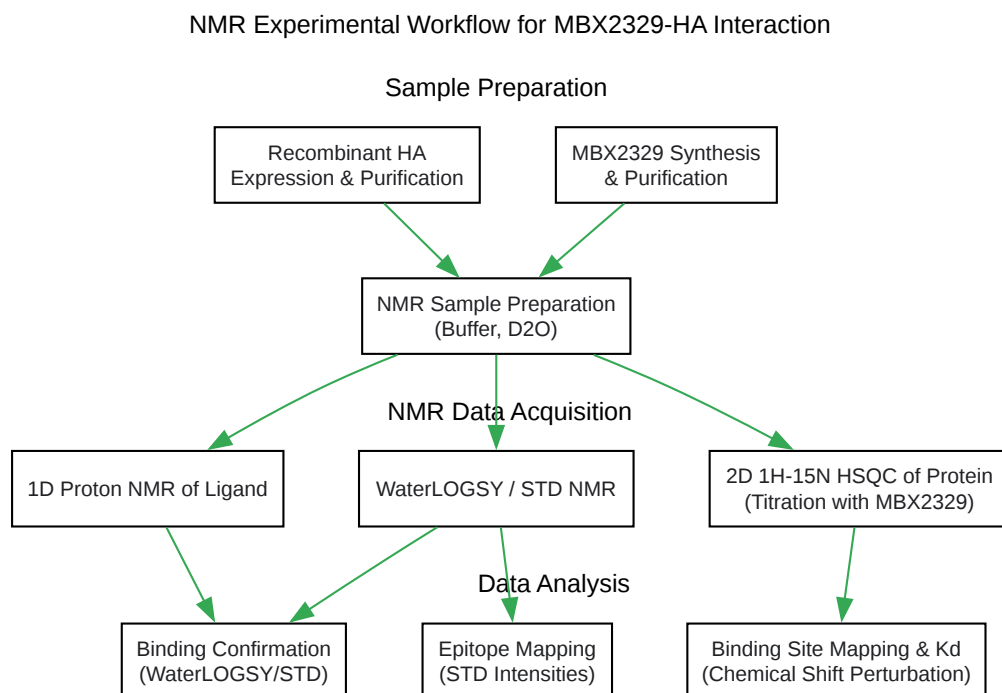
## Signaling Pathway and Experimental Workflow

The interaction of **MBX2329** with HA prevents the conformational changes necessary for viral fusion with the endosomal membrane, thereby inhibiting viral entry. This ultimately blocks the release of the viral genome into the host cell cytoplasm and subsequent replication.

## HA-Mediated Viral Entry and Inhibition by MBX2329

[Click to download full resolution via product page](#)Caption: Inhibition of HA-mediated viral entry by **MBX2329**.

The general workflow for studying the **MBX2329**-HA interaction using NMR spectroscopy involves sample preparation, data acquisition, and data analysis.



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Caption: General workflow for NMR studies of **MBX2329**-HA interaction.

## Data Presentation

Quantitative data from NMR experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: WaterLOGSY and STD NMR Results for **MBX2329** Binding to HA

MBX2329 Proton	WaterLOGSY Signal	STD Signal Intensity	Relative STD Enhancement (%)
H1	Positive	Observed	100
H2	Positive	Observed	85
H3	Positive	Observed	60
H4	Positive	Observed	45
H5	Positive	Not Observed	0
Control Ligand	Negative	Not Observed	0

Note: This table is a template. The relative STD enhancement is calculated by setting the proton with the strongest STD signal to 100%.

Table 2: Chemical Shift Perturbation Data for HA upon **MBX2329** Binding

HA Residue	$\Delta\delta$ (ppm) $^1\text{H}$	$\Delta\delta$ (ppm) $^{15}\text{N}$	Combined $\Delta\delta$ (ppm)
Val-55	0.12	0.35	0.15
Ile-58	0.08	0.21	0.09
Gly-72	0.15	0.45	0.18
Trp-73	0.21	0.60	0.25
...	...	...	...

Note: This table is a template. The combined chemical shift perturbation ( $\Delta\delta$ ) is calculated using the formula:  $\Delta\delta = \sqrt{[(\Delta\delta\text{H})^2 + (\alpha * \Delta\delta\text{N})^2]}$ , where  $\alpha$  is a weighting factor (typically ~0.2).

Table 3: Binding Affinity (Kd) Determination from NMR Titration

NMR Method	Dissociation Constant (Kd)
Chemical Shift Perturbation	e.g., $5.2 \pm 0.5 \mu\text{M}$
STD Titration	e.g., $6.8 \pm 1.2 \mu\text{M}$

Note: This table is a template to be populated with experimentally determined values.

## Experimental Protocols

### Protocol 1: WaterLOGSY and STD NMR for Binding Confirmation and Epitope Mapping

Objective: To confirm the binding of **MBX2329** to HA and to identify the protons of **MBX2329** that are in close proximity to the protein surface.

Materials:

- Recombinant influenza hemagglutinin (HA)
- **MBX2329**
- NMR Buffer: 50 mM Sodium Phosphate, 50 mM NaCl, pH 8.2
- Deuterium oxide ( $\text{D}_2\text{O}$ )
- NMR tubes

Procedure:

- Sample Preparation:
  - Prepare a stock solution of recombinant HA at a concentration of  $100 \mu\text{M}$  in NMR buffer.
  - Prepare a stock solution of **MBX2329** at a concentration of 1 mM in a compatible solvent (e.g.,  $\text{d}_6\text{-DMSO}$ ).

- For the NMR sample, prepare a final volume of 500  $\mu$ L containing 10  $\mu$ M HA and 100  $\mu$ M **MBX2329** in NMR buffer with 10% D<sub>2</sub>O.
- Prepare a control sample containing only 100  $\mu$ M **MBX2329** in the same buffer.
- NMR Data Acquisition:
  - Acquire all spectra on a high-field NMR spectrometer (e.g., 900 MHz) equipped with a cryogenic probe at 25°C.
  - 1D Proton NMR: Acquire a standard 1D proton spectrum of the control **MBX2329** sample for reference.
  - WaterLOGSY:
    - Use a standard WaterLOGSY pulse sequence with water suppression (e.g., using excitation sculpting).
    - Acquire a WaterLOGSY spectrum for the sample containing both HA and **MBX2329**.
    - Acquire a control WaterLOGSY spectrum for the sample containing only **MBX2329**.
  - STD NMR:
    - Acquire an on-resonance spectrum by selectively saturating a region of the protein spectrum where no ligand signals are present (e.g., -0.5 to 0.5 ppm).
    - Acquire an off-resonance spectrum by irradiating a frequency far from any protein or ligand signals (e.g., 30 ppm).
    - The STD spectrum is obtained by subtracting the on-resonance spectrum from the off-resonance spectrum.
- Data Analysis:
  - WaterLOGSY: In the spectrum of the HA-**MBX2329** mixture, positive NOE signals for **MBX2329** protons indicate binding. Non-binding compounds will show negative NOE signals.

- STD NMR: The presence of signals in the STD spectrum confirms binding. The relative intensities of the STD signals for different **MBX2329** protons provide information about their proximity to the HA surface. Normalize the STD intensities to identify the binding epitope.

## Protocol 2: Chemical Shift Perturbation (CSP) for Binding Site Mapping and Affinity Determination

Objective: To identify the amino acid residues of HA involved in the interaction with **MBX2329** and to determine the dissociation constant (Kd) of the interaction.

Materials:

- $^{15}\text{N}$ -labeled recombinant influenza hemagglutinin (HA)
- **MBX2329**
- NMR Buffer: 50 mM Sodium Phosphate, 50 mM NaCl, pH 7.4
- Deuterium oxide ( $\text{D}_2\text{O}$ )
- NMR tubes

Procedure:

- Sample Preparation:
  - Prepare a stock solution of  $^{15}\text{N}$ -labeled HA at a concentration of 200  $\mu\text{M}$  in NMR buffer with 10%  $\text{D}_2\text{O}$ .
  - Prepare a concentrated stock solution of **MBX2329** (e.g., 10 mM) in the same NMR buffer (with a small amount of co-solvent if necessary, ensuring the final concentration of the co-solvent is constant across all samples).
  - Prepare a series of NMR samples with a constant concentration of  $^{15}\text{N}$ -labeled HA (e.g., 100  $\mu\text{M}$ ) and increasing concentrations of **MBX2329** (e.g., 0, 25, 50, 100, 200, 400, 800  $\mu\text{M}$ ).



- NMR Data Acquisition:
  - Acquire a series of 2D  $^1\text{H}$ - $^{15}\text{N}$  HSQC spectra for each titration point on a high-field NMR spectrometer at a constant temperature.
- Data Analysis:
  - Process and overlay the  $^1\text{H}$ - $^{15}\text{N}$  HSQC spectra from the titration series.
  - Identify and track the chemical shift changes for each assigned backbone amide resonance of HA upon addition of **MBX2329**.
  - Calculate the combined chemical shift perturbation ( $\Delta\delta$ ) for each residue.
  - Map the residues with significant chemical shift perturbations onto the three-dimensional structure of HA to identify the binding site.
  - Plot the chemical shift changes as a function of the **MBX2329** concentration for a set of significantly perturbed residues.
  - Fit the binding isotherms to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant ( $K_d$ ).

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